ethyl 2-({[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the imidazole and thiazole rings, followed by their coupling. The process often starts with the preparation of the imidazole derivative, which can be synthesized through the reaction of glyoxal and ammonia . The thiazole ring is usually formed via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final coupling step involves the reaction of the imidazole and thiazole derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Ethyl 2-({[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and thiazole rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
Ethyl 2-({[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Thiabendazole: An antihelmintic agent with a thiazole ring.
Properties
Molecular Formula |
C20H22N4O3S2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H22N4O3S2/c1-4-27-18(26)17-13(3)22-20(29-17)24-16(25)11-28-19-21-12(2)15(23-19)10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,21,23)(H,22,24,25) |
InChI Key |
SLSSGNGTFBRNQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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